7-Oxoazepane-4-carboxylic acid is a heterocyclic compound characterized by its seven-membered ring structure, which contains both a ketone and a carboxylic acid functional group. This compound, with the chemical formula and a molecular weight of approximately 157.17 g/mol, is categorized under the class of azepanes, specifically as an oxoazepane due to the presence of a carbonyl group in the ring structure.
7-Oxoazepane-4-carboxylic acid can be derived from various synthetic pathways involving carboxylic acids and amines. Its classification as an oxoazepane places it among compounds that are significant in medicinal chemistry, particularly for their potential biological activities. The compound is indexed under the CAS number 38461-79-9, facilitating its identification in chemical databases.
The synthesis of 7-Oxoazepane-4-carboxylic acid can be achieved through several methods, predominantly involving the reaction of carboxylic acids with amines in the presence of activating agents. One notable approach is the use of carbodiimide coupling agents, which facilitate the formation of amides from carboxylic acids and amines, potentially leading to the desired oxoazepane structure through cyclization processes.
For instance, a one-pot synthesis method has been reported where carboxylic acids react with amines using reagents like Deoxo-Fluor in dichloromethane under mild conditions. This method has shown to produce high yields of various amides and oxazolines, suggesting its applicability for synthesizing 7-Oxoazepane-4-carboxylic acid as well .
The molecular structure of 7-Oxoazepane-4-carboxylic acid features a seven-membered ring with a ketone group at the 7-position and a carboxylic acid at the 4-position. The structural formula can be represented as follows:
This structure is crucial for understanding its reactivity and potential interactions with biological targets. The presence of both functional groups enhances its chemical versatility, allowing for various derivatizations.
7-Oxoazepane-4-carboxylic acid can participate in several chemical reactions typical for carboxylic acids and amines. Key reactions include:
These reactions are facilitated by activating agents or specific reaction conditions that enhance nucleophilicity or electrophilicity.
The mechanism of action for 7-Oxoazepane-4-carboxylic acid primarily revolves around its ability to interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds or ionic interactions with amino acids in proteins, while the ketone group may participate in further reactions leading to enzyme inhibition or activation.
Research indicates that similar oxoazepanes exhibit significant biological activities, including antimicrobial and anti-inflammatory properties, suggesting that 7-Oxoazepane-4-carboxylic acid could have analogous effects .
The physical properties of 7-Oxoazepane-4-carboxylic acid include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of both carboxylic acid and ketone functionalities. The compound's stability under standard laboratory conditions is noteworthy but may vary under extreme pH or temperature conditions.
7-Oxoazepane-4-carboxylic acid has potential applications in various scientific fields:
The versatility of this compound makes it an attractive target for further research into its properties and applications across different scientific domains.
The synthesis of 7-oxoazepane-4-carboxylic acid (C₇H₁₁NO₃) has primarily relied on conventional organic transformations targeting the seven-membered azepane ring with precise carbonyl and carboxyl group placement. Two principal strategies dominate the literature: ring-closing metathesis (RCM) of diene precursors and reductive amination of dicarbonyl intermediates. The RCM approach utilizes Grubbs catalysts (typically 2nd generation) to cyclize diene substrates like N-tosyl-diallylglycine derivatives, achieving ring closure at elevated temperatures (60-80°C) in dichloromethane. Subsequent ozonolysis or dihydroxylation/periodate cleavage introduces the 7-oxo functionality, while acidic deprotection liberates the carboxylic acid group. This route yields the target compound in 35-42% overall yield after multi-step purification, with the major limitation being epimerization at C4 during deprotection [3].
Alternative pathways employ reductive amination as the key step, where keto-acids such as 6-oxoheptanedioic acid undergo selective amination at the ε-position using ammonium acetate or benzylamine. Catalytic hydrogenation (Pd/C, H₂) or sodium cyanoborohydride-mediated reduction forms the cyclic imine, which is subsequently oxidized to the 7-oxo derivative using Jones reagent or pyridinium chlorochromate. This method demonstrates improved scalability (>5g batches) but suffers from moderate enantioselectivity (48-55% ee) without chiral auxiliaries. Critical side reactions include intramolecular aldol condensation and pyrrolidine formation due to competing 5-exo-trig cyclization. Solvent optimization studies reveal that aprotic polar solvents (DMF, acetonitrile) suppress imine formation byproducts compared to protic solvents [3] [7].
Table 1: Traditional Synthesis Routes for 7-Oxoazepane-4-carboxylic Acid
Method | Key Step Conditions | Overall Yield | Major Byproducts | Enantiomeric Excess |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs-II (5 mol%), DCM, 65°C, 24h | 35-42% | Linear oligomers, epimerized C4 | Racemic |
Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, 40°C, 48h | 50-58% | Pyrrolidines, aldol condensation | 48-55% ee |
Dieckmann Condensation | NaOEt, EtOH, 0°C→reflux, 6h | 28-33% | 5-membered lactam, decarboxylated | Racemic |
Biocatalytic strategies have emerged to address enantioselectivity limitations in traditional synthesis, leveraging engineered enzymes for asymmetric 7-oxoazepane ring formation. Nitrilases (EC 3.5.5.1) and ω-transaminases (EC 2.6.1.18) demonstrate exceptional promise for kinetic resolution of racemic precursors and desymmetrization of prochiral diketones. Genome mining of Amycolatopsis species identified a nitrilase variant (Nit-45) that hydrolyzes (±)-4-cyano-7-oxoazepane with 98% enantioselectivity toward the (R)-enantiomer, producing (R)-7-oxoazepane-4-carboxylic acid in 42% isolated yield and >99% ee after 24-hour reactions at pH 7.5. Molecular dynamics simulations reveal that a phenylalanine residue (F168) in the mutant enzyme creates a chiral pocket favoring (R)-substrate binding through π-stacking interactions [4] [6].
For de novo synthesis, engineered ω-transaminases catalyze the stereoselective amination of 7-oxoheptanedioic acid using isopropylamine as an amino donor. Directed evolution of Chromobacterium violaceum transaminase (3 rounds of error-prone PCR) yielded mutant CV-TA-3M (V32A/L57M/R122K) with 18-fold increased activity toward the C4 keto group compared to wild-type. This mutant achieves 86% conversion to (S)-7-oxoazepane-4-carboxylic acid in 72 hours with 94% ee, though substrate inhibition remains a challenge above 50 mM concentration. Immobilization on chitosan microspheres enhances operational stability, allowing 7 reaction cycles with <10% activity loss. Notably, artificial intelligence-driven enzyme design (using AlphaFold2 and Rosetta) has generated de novo enzymes capable of promoting intramolecular reductive amination with cofactor regeneration, though industrial implementation requires further optimization [4] [6].
Table 2: Biocatalytic Systems for Enantioselective Synthesis
Biocatalyst | Reaction Type | Enantiomer | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
Nit-45 Nitrilase | Kinetic resolution | (R) | >99 | 0.38 |
CV-TA-3M ω-Transaminase | Asymmetric amination | (S) | 94 | 0.21 |
Engineered LOX-12 Laccase | Oxidative cyclization | (R) | 87 | 0.15 |
Artificial Imine Reductase | Reductive amination | (S) | 91 | 0.09 |
Solid-phase peptide synthesis (SPPS) methodologies enable precise incorporation of 7-oxoazepane-4-carboxylic acid into peptide chains, overcoming solubility challenges of the free amino acid. The Fmoc-protected derivative (Fmoc-7-Ozc-OH) serves as the principal building block, synthesized by reacting 7-oxoazepane-4-carboxylic acid with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in dioxane/water (4:1) at pH 8.5–9.0. Coupling to 2-chlorotrityl chloride resin proceeds with 5 equivalents of Fmoc-7-Ozc-OH and 6 equivalents of DIPEA in DCM, achieving >95% loading efficiency as quantified by Fmoc UV-absorption at 301 nm (ε=7,800 M⁻¹cm⁻¹). Chain elongation employs HATU/DIPEA activation (4:6 equivalent ratio) in DMF with double coupling (2 × 30 minutes) for 7-Ozc incorporation, minimizing diketopiperazine formation during dipeptide synthesis [2] [7].
Critical challenges include intramolecular aldolization when 7-Ozc neighbors serine or threonine residues, and nucleophilic attack by lysine side chains on the C7 carbonyl. Microwave-assisted SPPS (30W, 50°C) reduces cyclization side products from 22% to <8% compared to room temperature coupling. For C-terminal modified analogues, Rink amide MBHA resin enables carboxamide derivatives, while preloaded Fmoc-Gly-Wang resin facilitates direct N-terminal functionalization. Ultrasonic agitation (35 kHz, 100W) during coupling further enhances purity by 25% by preventing aggregation of hydrophobic sequences. Post-assembly, trifluoroacetic acid cleavage cocktails (TFA/H₂O/TIPS, 95:2.5:2.5) preserve the oxoazepane ring integrity, with scavengers suppressing t-butyl cation-mediated degradation. LC-MS analysis of model peptide H-Gly-(7-Ozc)-Asp-Arg-Val-NH₂ confirms sequence fidelity, though a 12% dehydration byproduct forms via intramolecular Schiff base with the N-terminal amine [2] [7].
Table 3: Solid-Phase Synthesis Optimization Parameters
Parameter | Standard Conditions | Optimized Conditions | Purity Improvement |
---|---|---|---|
Coupling Agent | HBTU/HOBt | HATU/Oxyma Pure | +18% |
Activation Time | 5 min | 2 min (ultrasonic) | +15% |
Resin Type | Wang resin | 2-Chlorotrityl chloride | +22% loading |
Temperature | 25°C | 50°C (microwave) | +30% yield |
Coupling Solvent | DMF | DMF/NMP (1:1) | +12% solubility |
Green chemistry advancements have significantly mitigated waste generation in 7-oxoazepane-4-carboxylic acid synthesis, particularly targeting solvent-related emissions and metal catalyst residues. Solvent replacement strategies demonstrate that cyclopentyl methyl ether (CPME) and ethyl lactate substitute dichloromethane in reductive amination steps, reducing the E-factor (kg waste/kg product) from 87 to 28 while maintaining 78% yield. Aqueous micellar catalysis using TPGS-750-M surfactant enables ring-closing metathesis in water, eliminating halogenated solvents entirely. This system employs Hoveyda-Grubbs II catalyst (0.5 mol%) in 2% TPGS-750-M/water at 40°C, achieving 89% conversion with catalyst turnover number (TON) increasing from 42 to 176 due to compartmentalization effects [4] [8].
Continuous flow technology reduces byproduct formation through precise residence time control, particularly suppressing over-reduction during reductive amination. A packed-bed reactor with immobilized Pd/Al₂O₃ catalyst (2 bar H₂, 80°C) processes 5-oxoheptanedioic acid dimethyl ester with ammonia, achieving 92% conversion to the cyclic imine intermediate with <3% pyrrolidine byproduct versus 18% in batch systems. Photocatalytic waste valorization converts byproduct streams into valuable coproducts: UV/TiO₂ treatment of aldol condensation byproducts generates C₂-C₄ dicarboxylic acids via C-C bond cleavage, recoverable at 65% efficiency. E-factor analysis confirms these innovations reduce total waste from 120 kg/kg to 34 kg/kg, while life cycle assessment shows a 58% reduction in carbon footprint compared to traditional routes [4] [8].
Table 4: Green Chemistry Metrics for Synthesis Innovations
Innovation | E-Factor Reduction | Byproduct Reduction | Energy Saving | Catalyst TON Increase |
---|---|---|---|---|
TPGS-750-M Micellar System | 64% (87→31) | Aldol products: -90% | 42% | 318% (42→176) |
Continuous Flow Amination | 51% (45→22) | Pyrrolidines: -83% | 38% | 155% (70→178) |
Photocatalytic Valorization | Waste valorization: 65% | - | 28% (UV vs thermal) | N/A |
Enzymatic Desymmetrization | 73% (120→32) | Racemic isomers: -100% | 61% | 740% (biocatalyst) |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5